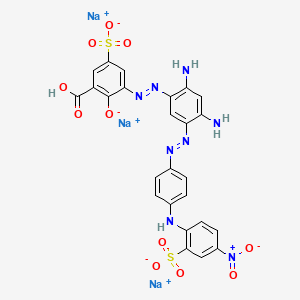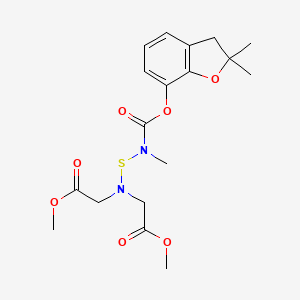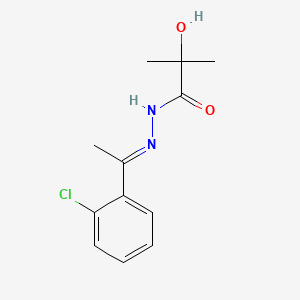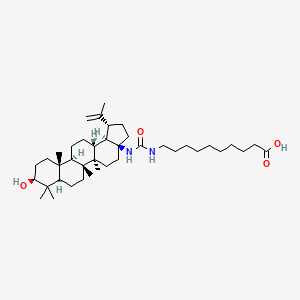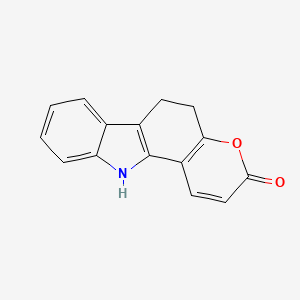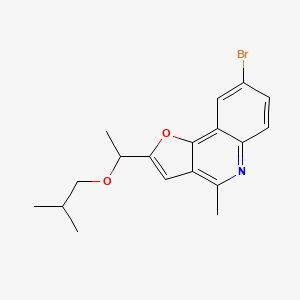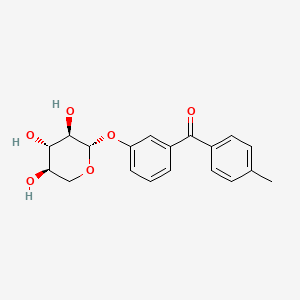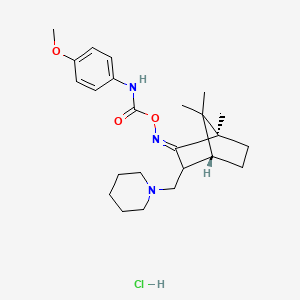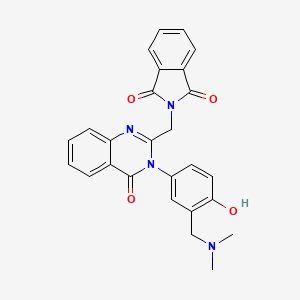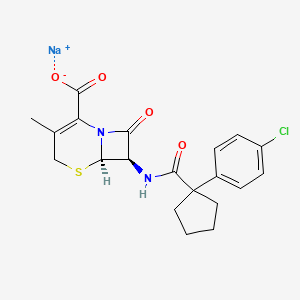
7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye due to its intense color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulphonic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.
Further Coupling: This intermediate azo compound is further coupled with another diazonium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is widely used as a dye in various chemical applications due to its intense color and stability. It is also used as a pH indicator in titrations.
Biology
In biological research, it is used as a staining agent to visualize cellular components under a microscope.
Medicine
While not commonly used in medicine, its derivatives are sometimes explored for their potential therapeutic properties.
Industry
In the textile industry, it is used to dye fabrics due to its strong binding affinity to fibers and resistance to fading.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form aromatic amines, which can then interact with other molecules. The hydroxyl and sulphonic acid groups enhance its solubility in water, making it suitable for use in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((4-sulphophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- **2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
Uniqueness
What sets 7-((2,4-Dihydroxy-5-((4-((4-sulphophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid apart is its unique combination of multiple azo groups and hydroxyl groups, which contribute to its intense color and stability. Its sulphonic acid groups also enhance its solubility in water, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
85959-25-7 |
|---|---|
Molekularformel |
C28H20N6O9S2 |
Molekulargewicht |
648.6 g/mol |
IUPAC-Name |
7-[[2,4-dihydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H20N6O9S2/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40/h1-15,35-37H,(H,38,39,40)(H,41,42,43) |
InChI-Schlüssel |
CPEFPWUAGFRQJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


